molecular formula C11H14ClF2N B6199746 (2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride CAS No. 2694056-81-8

(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride

Cat. No.: B6199746
CAS No.: 2694056-81-8
M. Wt: 233.7
InChI Key:
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Description

(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 3,4-difluorophenyl group and a methyl group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-proline.

    Formation of the Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using various cyclization agents under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including chiral drugs.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2-(3,4-dichlorophenyl)-5-methylpyrrolidine hydrochloride
  • (2S,5S)-2-(3,4-dimethylphenyl)-5-methylpyrrolidine hydrochloride
  • (2S,5S)-2-(3,4-difluorophenyl)-5-ethylpyrrolidine hydrochloride

Uniqueness

(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine hydrochloride is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2694056-81-8

Molecular Formula

C11H14ClF2N

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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